molecular formula C17H22N2O2 B4962788 N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide

N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide

Cat. No. B4962788
M. Wt: 286.37 g/mol
InChI Key: DKFMLZKSYBLYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide, also known as PPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPC is a cyclic amide that belongs to the class of compounds known as cyclobutanes. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The exact mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide is not fully understood. However, studies have shown that N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, one of the major limitations of using N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide in lab experiments is its potential toxicity. N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has been shown to be toxic to certain cell types, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research on N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide. One area of research is in the development of new anticancer drugs based on the structure of N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide. Another area of research is in the development of new anti-inflammatory drugs based on the structure of N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide. In addition, further studies are needed to determine the safety and efficacy of N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with cyclobutanecarboxylic acid in the presence of a catalyst such as triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. Another method involves the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(13-5-4-6-13)18-15-9-7-14(8-10-15)17(21)19-11-2-1-3-12-19/h7-10,13H,1-6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFMLZKSYBLYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(piperidin-1-ylcarbonyl)phenyl]cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.